molecular formula C10H14BClN2O2 B15223165 (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B15223165
M. Wt: 240.50 g/mol
InChI Key: NGOGQTKPLILAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a chlorine atom and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chlorine Atom: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where piperidine acts as the nucleophile.

    Formation of the Boronic Acid Group: The boronic acid group is typically introduced through borylation reactions, using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: The major products are boronic esters or borates.

    Substitution: The major products are substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a piperidine ring on the pyridine ring. This unique structure allows for diverse chemical reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

(5-chloro-6-piperidin-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BClN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2

InChI Key

NGOGQTKPLILAOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCCC2)Cl)(O)O

Origin of Product

United States

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